

Molidustat mechanism of action HIF prolyl hydroxylase inhibitor

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Compound Focus: Molidustat

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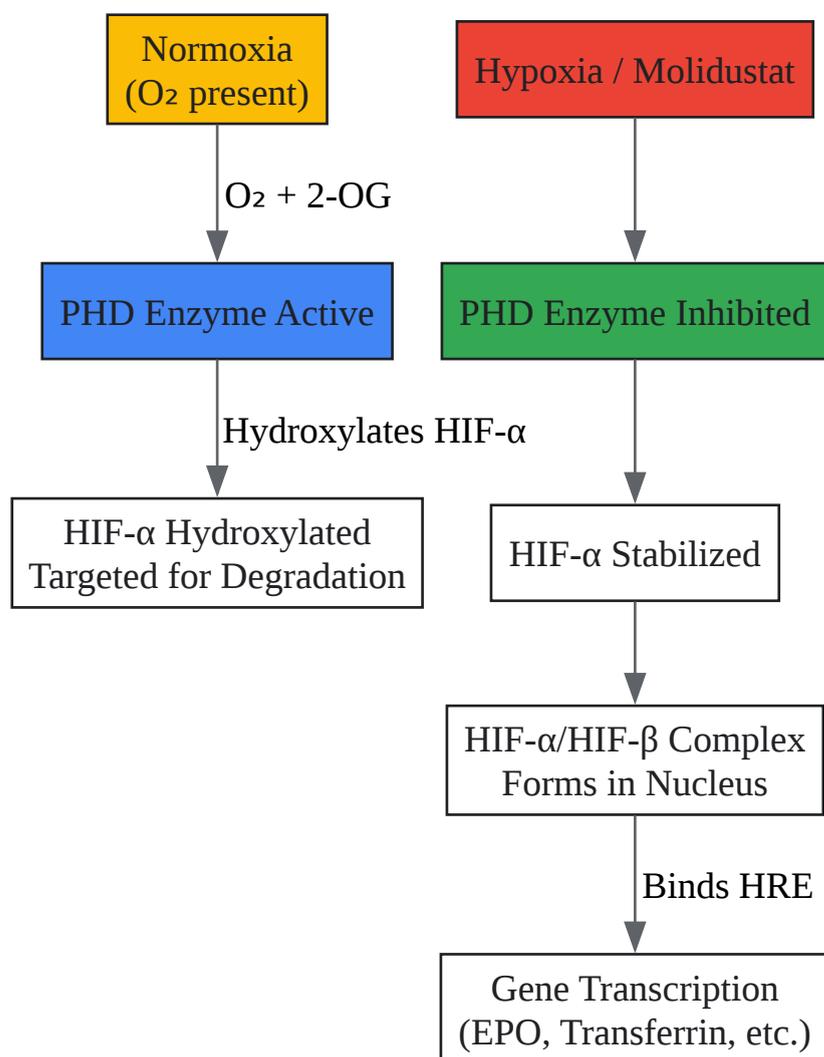
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Molecular Mechanism & Structural Basis

Under normal oxygen conditions (normoxia), HIF-PHDs use oxygen and 2-oxoglutarate (2-OG) to hydroxylate the HIF- α subunit. This hydroxylation allows von Hippel-Lindau protein (pVHL) to recognize and tag HIF- α for proteasomal degradation [1]. **Molidustat** inhibits this process by mimicking 2-OG and binding to the active site of HIF-PHDs [1] [2].

The diagram below illustrates the hypoxia sensing pathway and how **Molidustat** intervenes:



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Crystal structures reveal that **molidustat** binds to the active site metal (iron) in a bidentate manner through its pyrazolone and pyrimidine nitrogen atoms. Its triazole ring engages in π - π stacking with tyrosine residue Tyr303 in the 2-OG binding pocket, effectively competing with the natural co-substrate [2].

Clinical & Preclinical Evidence on Iron Regulation

Clinical studies demonstrate that **molidustat**'s effect on iron parameters differs between non-dialysis and dialysis-dependent chronic kidney disease patients [3].

Patient Population	TSAT & Serum Iron	Hepcidin	TIBC	Ferritin
Non-Dialysis (NDD)	Decrease [3]	Decrease [3]	Increase [3]	Decrease [3]
Dialysis-Dependent (DD)	Increase [3]	Stable [3]	Stable [3]	Increase [3]

These findings indicate that **molidustat** enhances iron utilization in NDD patients, mobilizing iron from stores. The different response in DD patients suggests alternative iron mobilization mechanisms that require further investigation [3].

Preclinically, **molidustat** resolves anemia and improves iron utilization in a CKD mouse model, significantly attenuating elevated levels of fibroblast growth factor-23 (FGF23), a key risk factor for mortality in CKD [4]. In vitro studies suggest this FGF23 suppression may be directly mediated by improved iron availability to bone cells [4].

Experimental Protocols for Key Assays

For researchers investigating HIF-PH inhibitors, here are methodologies from key studies:

In Vitro Binding and Inhibition Studies

- **Crystallography:** To determine the structural basis of inhibition, human PHD2 was crystallized, and structures of the PHD2•**Molidustat** complex were solved via X-ray crystallography, revealing the binding mode at the active site [2].
- **HIF- α Accumulation Assay:** Hep3B cells (human hepatoma cell line) are treated with **molidustat** under normoxic conditions. Cell lysates are then analyzed via Western blot using antibodies against HIF-1 α and HIF-2 α to detect stabilization [5].
- **EPO ELISA:** The same cell culture supernatants from the accumulation assay are collected, and the concentration of human EPO is quantified using a standardized enzyme-linked immunosorbent assay (ELISA) [5].

In Vivo Efficacy and Iron Metabolism Studies

- **CKD Animal Models:** A common model involves feeding mice an adenine-containing diet to induce CKD, characterized by elevated blood urea nitrogen (BUN), hyperphosphatemia, and anemia [4].
- **Drug Administration: Molidustat** is administered via intraperitoneal injection (e.g., 20 mg/kg every other day) or oral gavage for a defined period (e.g., 3 weeks) [4].
- **Endpoint Analysis:**
 - **Hematology:** Complete blood count (CBC) analyzed with a veterinary hematology analyzer [4].
 - **Iron Parameters:** Serum iron, TIBC, TSAT, ferritin, and hepcidin measured using standard clinical chemistry or ELISA techniques [3] [4].
 - **Gene Expression:** qPCR analysis of bone marrow (e.g., *Erfe*, *Transferrin receptor*), liver (e.g., *Bmp6*, *Hepcidin*), and kidney tissues [4].

Current Development Status

Molidustat has received **conditional approval for veterinary use** under the trade name Varenzin-CA1 for controlling nonregenerative anemia in cats with chronic kidney disease [6] [7].

For human use, **molidustat** advanced through Phase III clinical trials (the MIYABI program) but was **discontinued in several countries** prior to September 2024 [8]. This highlights the competitive and challenging landscape of HIF-PHI development, where later-stage decisions are based on a comprehensive evaluation of a drug's profile within a portfolio.

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